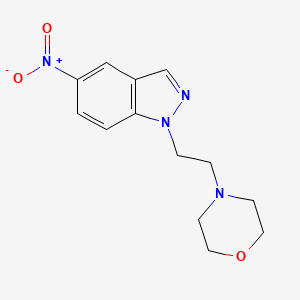
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine is a compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indazole and morpholine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, Pd/C, and various electrophiles.
Major Products: The major products formed from these reactions include amino-substituted indazole derivatives and various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4-(2-(5-Nitro-1H-indazol-1-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like 1-[2-(Morpholin-4-yl)ethyl]-1H-indol-5-amine share similar structural features and biological activities.
Morpholine Derivatives: Compounds like 2-[2-(Morpholin-4-yl)ethyl]amino-pyridine-3-carbonitrile exhibit similar pharmacological properties.
Unique Features: The presence of both the indazole ring and the morpholine ring in this compound makes it unique compared to other compounds.
Eigenschaften
CAS-Nummer |
854921-79-2 |
|---|---|
Molekularformel |
C13H16N4O3 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
4-[2-(5-nitroindazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)12-1-2-13-11(9-12)10-14-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
InChI-Schlüssel |
VBQAEURRSMNCFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















